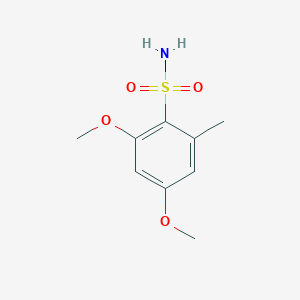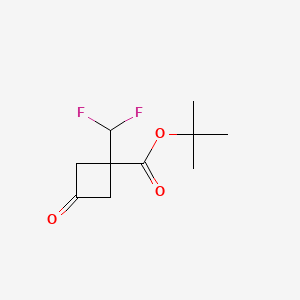![molecular formula C16H19NO4 B13512491 8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)
8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Benzyloxycarbonyl)-8-azabicyclo[321]octane-3-carboxylic acid is an organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as zinc bromide . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has significant potential in various scientific research fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
作用機序
The mechanism of action of 8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains an oxygen atom instead of a benzyloxycarbonyl group.
3,8-Diazabicyclo[3.2.1]octane: Another related compound with a similar bicyclic framework but different functional groups.
Uniqueness
8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxycarbonyl group, in particular, provides additional stability and potential for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C16H19NO4 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
(1R,5S)-8-phenylmethoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c18-15(19)12-8-13-6-7-14(9-12)17(13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12?,13-,14+ |
InChIキー |
GGRXHCDVNPOPQW-AGUYFDCRSA-N |
異性体SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
正規SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B13512442.png)




![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)
![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)



